molecular formula C20H18O4 B191610 Isoneorautenol CAS No. 98755-24-9

Isoneorautenol

Cat. No.: B191610
CAS No.: 98755-24-9
M. Wt: 322.4 g/mol
InChI Key: WTKJOOHYNMPGLE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Isoneorautenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the aromatic rings .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Isoneorautenol is unique among pterocarpans due to its specific structural features and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out due to its higher potency and broader spectrum of antifungal activity .

Properties

CAS No.

98755-24-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol

InChI

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3

InChI Key

WTKJOOHYNMPGLE-UHFFFAOYSA-N

SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

Synonyms

(-)-Isoneorautenol;  (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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